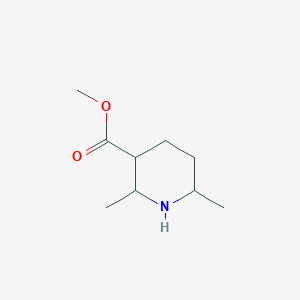
1-(1-Aminocyclobutyl)-3-methylbut-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Aminocyclobutyl)-3-methylbut-3-en-2-one is a unique organic compound characterized by its cyclobutyl ring and enone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminocyclobutyl)-3-methylbut-3-en-2-one typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through the cyclization of suitable precursors, such as 1,3-dienes, using transition metal catalysts.
Introduction of the Amino Group: The amino group can be introduced via amination reactions, often using reagents like ammonia or amines in the presence of catalysts.
Formation of the Enone Structure: The enone structure can be formed through aldol condensation reactions, where an aldehyde or ketone reacts with an enolate ion.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Aminocyclobutyl)-3-methylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the enone to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(1-Aminocyclobutyl)-3-methylbut-3-en-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(1-Aminocyclobutyl)-3-methylbut-3-en-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclobutyl ring and enone structure allow for specific binding interactions, which can modulate biological pathways. For example, the compound may inhibit certain enzymes by forming covalent bonds with active site residues, thereby altering enzyme activity.
Comparaison Avec Des Composés Similaires
1-Aminocyclobutanemethanol: Similar in structure but lacks the enone functionality.
Cyclobutanone: Contains the cyclobutyl ring but lacks the amino group and enone structure.
3-Methylbut-3-en-2-one: Contains the enone structure but lacks the cyclobutyl ring and amino group.
Uniqueness: 1-(1-Aminocyclobutyl)-3-methylbut-3-en-2-one is unique due to the combination of the cyclobutyl ring, amino group, and enone structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H15NO |
|---|---|
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
1-(1-aminocyclobutyl)-3-methylbut-3-en-2-one |
InChI |
InChI=1S/C9H15NO/c1-7(2)8(11)6-9(10)4-3-5-9/h1,3-6,10H2,2H3 |
Clé InChI |
ZTYHWVZIUKWQMR-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)CC1(CCC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


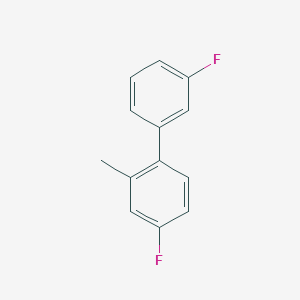


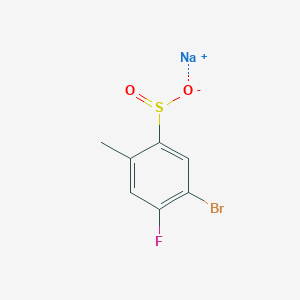
![tert-Butyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate](/img/structure/B13201043.png)

![1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13201054.png)

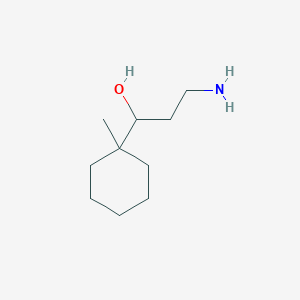

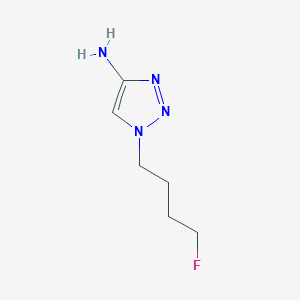
![2-[1-(Aminomethyl)cyclohexyl]propan-2-ol](/img/structure/B13201078.png)

